4,7,9-Trimethoxy-6-(methoxymethyl)phenazine-1-carboxylic acid
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Overview
Description
4,7,9-Trimethoxy-6-(methoxymethyl)phenazine-1-carboxylic acid is a chemical compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . This particular compound is notable for its unique structure, which includes multiple methoxy groups and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,9-Trimethoxy-6-(methoxymethyl)phenazine-1-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diaminobenzene with aldehydes or ketones, followed by oxidative cyclization . The reaction conditions often require the use of catalysts such as palladium or copper, and the process may involve multiple steps to introduce the methoxy and methoxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-resolution electro-spray-ionization mass spectroscopy and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,7,9-Trimethoxy-6-(methoxymethyl)phenazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenazine compounds with different functional groups .
Scientific Research Applications
4,7,9-Trimethoxy-6-(methoxymethyl)phenazine-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex phenazine derivatives.
Biology: Studied for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of dyes and pigments due to its bright coloration and stability.
Mechanism of Action
The mechanism of action of 4,7,9-Trimethoxy-6-(methoxymethyl)phenazine-1-carboxylic acid involves its interaction with cellular redox states and electron transport chains. It acts as an electron shuttle, modifying the redox state of cells and generating reactive oxygen species (ROS). These ROS can induce cell death in both microbial and cancer cells by damaging cellular components such as DNA, proteins, and lipids .
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic acid: A closely related compound with similar antimicrobial properties.
Pyocyanin: Another phenazine derivative known for its blue pigmentation and antibiotic activity.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Uniqueness
4,7,9-Trimethoxy-6-(methoxymethyl)phenazine-1-carboxylic acid is unique due to its multiple methoxy groups and methoxymethyl substitution, which enhance its solubility and biological activity. These structural features differentiate it from other phenazine derivatives and contribute to its distinct chemical and biological properties .
Properties
CAS No. |
26786-89-0 |
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Molecular Formula |
C18H18N2O6 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
4,7,9-trimethoxy-6-(methoxymethyl)phenazine-1-carboxylic acid |
InChI |
InChI=1S/C18H18N2O6/c1-23-8-10-12(25-3)7-13(26-4)17-15(10)20-16-11(24-2)6-5-9(18(21)22)14(16)19-17/h5-7H,8H2,1-4H3,(H,21,22) |
InChI Key |
NPABXGPZUKTHAT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=C(C2=NC3=C(C=CC(=C3N=C12)OC)C(=O)O)OC)OC |
Origin of Product |
United States |
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